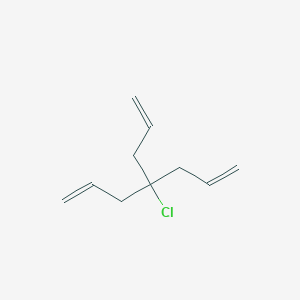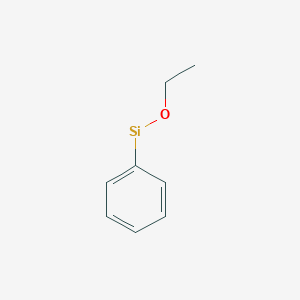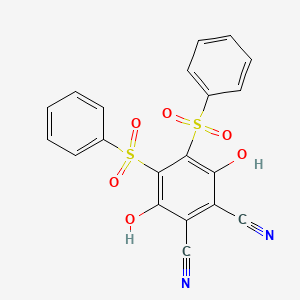
4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes two benzenesulfonyl groups, two hydroxyl groups, and two nitrile groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the sulfonation of a dihydroxybenzene derivative followed by the introduction of nitrile groups through a cyanation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis or flow chemistry can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitrile groups may also interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The benzenesulfonyl groups can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxybenzene-1,2-dicarbonitrile: Lacks the benzenesulfonyl groups, making it less soluble and potentially less reactive.
3,6-Dihydroxybenzene-1,2-dicarbonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
4,5-Di(benzenesulfonyl)benzene-1,2-dicarbonitrile: Lacks the hydroxyl groups, affecting its hydrogen bonding capabilities and biological activity.
Uniqueness
4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile is unique due to the presence of both benzenesulfonyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
14156-47-9 |
|---|---|
Molecular Formula |
C20H12N2O6S2 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4,5-bis(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H12N2O6S2/c21-11-15-16(12-22)18(24)20(30(27,28)14-9-5-2-6-10-14)19(17(15)23)29(25,26)13-7-3-1-4-8-13/h1-10,23-24H |
InChI Key |
QHPABEJFNPAXLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=C(C(=C2S(=O)(=O)C3=CC=CC=C3)O)C#N)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


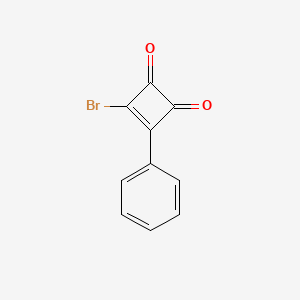
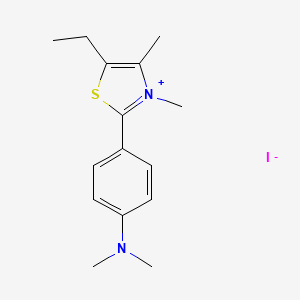
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)
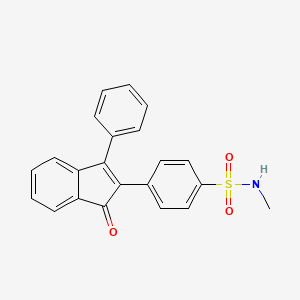
![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)

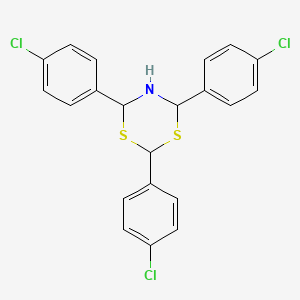
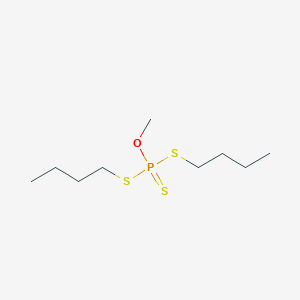

![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)
